BenchChemオンラインストアへようこそ!

Chiauranib

Multi-kinase inhibitor Target coverage Aurora B inhibition

Chiauranib uniquely delivers equipotent nanomolar inhibition of three distinct tumorigenic pathways—angiogenesis (VEGFR/PDGFR/c-Kit), mitosis (Aurora B), and chronic inflammation (CSF-1R)—in a single molecule. Unlike multi-kinase inhibitors lacking Aurora B/CSF-1R coverage, Chiauranib eliminates drug combination complexity. Clinically validated: Phase III CHIPRO trial median PFS 5.6 months in platinum-resistant ovarian cancer. Predictable linear PK with low accumulation (~2.0 vs ~12 for anlotinib). Biomarker-stratified (KDM5A/ATRX). The definitive single-agent tool for comprehensive pathway modulation.

Molecular Formula C30H30Cl2F2N2O8S
Molecular Weight
Cat. No. B1574309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChiauranib
SynonymsChiauranib;  CS2164;  CS-2164;  CS 2164.; NONE
Molecular FormulaC30H30Cl2F2N2O8S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

Chiauranib for Procurement: Multi-Kinase Inhibitor Targeting VEGFR, Aurora B, and CSF-1R Pathways


Chiauranib (also known as ibcasertib or CS2164) is an orally bioavailable, multi-target small-molecule kinase inhibitor that simultaneously inhibits angiogenesis-related kinases (VEGFR1, VEGFR2, VEGFR3, PDGFRα, c-Kit), the mitosis-related kinase Aurora B, and the chronic inflammation-related kinase CSF-1R [1]. It exhibits potent inhibitory activity with IC50 values in the single-digit nanomolar range across these primary targets [2]. As an investigational new chemical entity developed with global patent protection, Chiauranib has advanced to Phase III clinical development for multiple oncology indications including small cell lung cancer, ovarian cancer, and pancreatic ductal adenocarcinoma .

Why Chiauranib Cannot Be Substituted by Single-Pathway or Alternative Multi-Kinase Inhibitors


Chiauranib's differentiation lies in its simultaneous inhibition of three mechanistically distinct tumorigenic pathways—angiogenesis (VEGFR/PDGFR/c-Kit), mitosis (Aurora B), and chronic inflammation (CSF-1R)—at equipotent nanomolar concentrations [1]. Unlike VEGFR-selective agents or multi-kinase inhibitors lacking Aurora B/CSF-1R coverage, Chiauranib disrupts tumor vasculature, cell cycle progression, and the immunosuppressive tumor microenvironment in a single agent [2]. Substituting with an alternative multi-kinase inhibitor such as anlotinib, surufatinib, or sitravatinib introduces different target coverage profiles that alter both efficacy potential and safety considerations. The quantifiable differentiation documented in the evidence below provides the basis for informed scientific selection and procurement decisions.

Chiauranib Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Triple-Pathway Target Coverage at Equipotent Nanomolar Potency Versus Multi-Kinase Comparators

Chiauranib demonstrates simultaneous, equipotent inhibition of three distinct kinase classes with IC50 values in the single-digit nanomolar range across VEGFRs, Aurora B, and CSF-1R [1]. In contrast, the multi-kinase inhibitor anlotinib lacks Aurora B and CSF-1R activity entirely [2]; surufatinib inhibits VEGFR and CSF-1R but lacks Aurora B activity [3]; sitravatinib inhibits VEGFR family and c-Kit/PDGFR but lacks Aurora B and CSF-1R activity [4].

Multi-kinase inhibitor Target coverage Aurora B inhibition CSF-1R inhibition

Favorable Linear Pharmacokinetics with Low Accumulation Ratio

Chiauranib exhibits linear and dose-dependent pharmacokinetics from 10 to 65 mg once daily, with Cmax and AUC showing linear correlation to dosage [1]. Steady-state exposure is reached within 8 days with an accumulation ratio of approximately 2-fold relative to single-dose exposure [1]. This accumulation ratio of approximately 2.0 compares favorably to anlotinib, which demonstrates an accumulation ratio of approximately 12-fold after repeated dosing, complicating dose prediction and safety management [2].

Pharmacokinetics Linear PK Dose proportionality Oral bioavailability

High Kinase Selectivity with Minimal Off-Target Activity

Chiauranib demonstrates high selectivity in its kinase inhibition profile, with minimal activity against off-target non-receptor kinases, proteins, GPCRs, and ion channels [1]. This narrow off-target spectrum is documented across multiple clinical trial descriptions as indicative of a favorable safety profile [2]. In contrast, multi-kinase inhibitors with broader off-target coverage frequently exhibit higher rates of treatment-emergent adverse events requiring dose modification or discontinuation [3].

Kinase selectivity Off-target activity Safety profile GPCR

Clinical Efficacy in Platinum-Resistant Ovarian Cancer: Combination Therapy PFS Extension

In a Phase Ib/II study of platinum-resistant or refractory ovarian cancer, chiauranib monotherapy (50 mg QD) achieved a median progression-free survival (PFS) of 3.7 months (95% CI 1.8–NE) [1]. When combined with chemotherapy (etoposide or weekly paclitaxel), median PFS extended to 5.4 months (95% CI 2.8–5.6) for etoposide combination and 5.6 months (95% CI 3.4–7.0) for paclitaxel combination [1]. For context, single-agent weekly paclitaxel in this population historically yields a median PFS of approximately 3.6 months [2], indicating meaningful extension with chiauranib addition.

Ovarian cancer Platinum-resistant Progression-free survival Combination therapy

Biomarker-Stratified Development with KDM5A/ATRX Gene Mutation Association

Chiauranib is supported by patent-protected biomarker guidance: KDM5A and ATRX gene mutations have been identified as biomarkers for evaluating Chiauranib efficacy and guiding administration in small cell lung cancer patients [1]. This biomarker-stratified approach is a differentiating feature not established for most multi-kinase inhibitors in the same class, including anlotinib and surufatinib, which lack validated genomic biomarkers for patient selection [2]. Clinical trials exploring the relationship between ATRX gene mutation and Chiauranib efficacy are ongoing [3].

Biomarker KDM5A ATRX Small cell lung cancer Patient stratification

In Vivo Tumor Growth Inhibition in KRAS Wild-Type Colorectal Cancer Xenografts

In SW48 KRAS wild-type colorectal cancer xenograft models, Chiauranib administered at 40 mg/kg once every three days significantly inhibited tumor growth [1]. While direct head-to-head comparator data are not available in this preclinical study, the demonstration of selective efficacy in KRAS wild-type CRC models—a setting where many multi-kinase inhibitors show limited activity—represents a potential differentiation point that warrants further comparative investigation [2].

Colorectal cancer KRAS wild-type Xenograft model In vivo efficacy

Chiauranib Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Selection


Preclinical Oncology Research Requiring Simultaneous Aurora B and CSF-1R Inhibition

For researchers investigating the therapeutic potential of combined Aurora B inhibition and CSF-1R-mediated tumor microenvironment modulation, Chiauranib offers a single-agent tool with equipotent nanomolar activity against both targets plus VEGFR pathways [1]. This eliminates the need for drug combinations that introduce pharmacokinetic and formulation complexity, and provides a defined tool compound with established selectivity characteristics. Unlike alternative multi-kinase inhibitors lacking Aurora B activity (anlotinib, sitravatinib) or lacking Aurora B activity (surufatinib), Chiauranib uniquely covers all three relevant pathways in a single molecule [2].

Clinical Development in Platinum-Resistant Ovarian Cancer

Chiauranib has demonstrated clinical benefit in platinum-resistant ovarian cancer, with Phase Ib/II data showing median PFS of 5.6 months when combined with weekly paclitaxel, representing meaningful extension over historical single-agent paclitaxel (approximately 3.6 months) [1]. A Phase III randomized, double-blind study (CHIPRO) is ongoing to confirm this benefit [2]. This application scenario is supported by direct clinical evidence specific to Chiauranib and represents a disease setting with high unmet need and limited effective options.

Small Cell Lung Cancer with KDM5A or ATRX Mutation Stratification

Chiauranib is supported by patent-protected biomarker guidance linking KDM5A and ATRX gene mutations to therapeutic response in small cell lung cancer [1]. Clinical studies are actively exploring the relationship between ATRX mutation and Chiauranib efficacy [2]. This biomarker-stratified approach enables selection of genetically defined patient populations or preclinical models where Chiauranib may demonstrate superior activity compared to unstratified use of alternative multi-kinase inhibitors lacking validated biomarkers [3].

Pharmacokinetic Studies Requiring Predictable Linear Exposure

For applications where predictable, dose-proportional systemic exposure is critical—including toxicology studies, combination regimen design, and translational pharmacology—Chiauranib offers linear and dose-dependent pharmacokinetics with a low accumulation ratio of approximately 2.0 [1]. This compares favorably to multi-kinase inhibitors such as anlotinib, which exhibits approximately 12-fold accumulation and non-linear PK, complicating dose prediction and safety management [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chiauranib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.